molecular formula C23H23ClN6 B2806975 N-(3-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946348-64-7

N-(3-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2806975
CAS RN: 946348-64-7
M. Wt: 418.93
InChI Key: FLWWRVHUJCCETG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It has potential applications in medicinal chemistry . The compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties and, after oral dosing, showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of nitrogen in the pyrazolo and piperidine rings, as well as the amine group, suggests that this compound could participate in hydrogen bonding .

Scientific Research Applications

JAK1 Inhibition

®-6c: has been identified as a JAK1-selective inhibitor . The structural design is based on a combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine. It exhibits an impressive IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2 .

CIA and AIA Models

In vivo studies using mouse and rat models have verified that ®-6c exhibits desired efficacies in collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA) models. These findings highlight its potential as a therapeutic agent for autoimmune diseases .

Akt Kinase Inhibition

While not directly related to ®-6c , it’s worth noting that Akt kinases play crucial roles in cell survival, growth, and metabolism. Inhibitors targeting Akt kinases have potential applications in cancer therapy and other diseases. For instance, AZD5363 , a different compound, is an orally bioavailable, potent inhibitor of Akt kinases .

Combination Therapies

Considering its selectivity for JAK1, ®-6c could be part of combination therapies alongside other targeted agents. Such combinations may enhance treatment outcomes while minimizing side effects.

properties

IUPAC Name

N-(3-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6/c1-16-10-12-29(13-11-16)23-27-21(26-18-7-5-6-17(24)14-18)20-15-25-30(22(20)28-23)19-8-3-2-4-9-19/h2-9,14-16H,10-13H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWWRVHUJCCETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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